N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-6-amine
Description
Properties
CAS No. |
61070-37-9 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-6-amine |
InChI |
InChI=1S/C12H15NO/c1-2-9(1)8-13-11-4-3-10-5-6-14-12(10)7-11/h3-4,7,9,13H,1-2,5-6,8H2 |
InChI Key |
WRSLZJGMCXIYOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=CC3=C(CCO3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxybenzyl alcohol derivatives.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the benzofuran ring with cyclopropylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Oxidation Reactions
The benzofuran moiety and cyclopropylmethyl group undergo oxidation under controlled conditions. Key transformations include:
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Benzofuran oxidation | KMnO₄ (acidic or neutral conditions) | Formation of diketone or hydroxylated derivatives |
| Amine oxidation | CrO₃ or H₂O₂ | N-Oxide derivatives |
For example, oxidation of the dihydrobenzofuran ring with potassium permanganate can yield hydroxylated intermediates, while chromium trioxide selectively oxidizes the amine group.
Reduction Reactions
The compound participates in hydrogenation and borohydride-mediated reductions:
Catalytic hydrogenation of the benzofuran ring proceeds with stereoselectivity depending on the catalyst and solvent .
Substitution Reactions
The amine group and cyclopropylmethyl chain enable nucleophilic and electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| N-Alkylation | Alkyl halides, DBU | Quaternary ammonium derivatives |
| Aromatic substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted benzofuran derivatives |
For instance, treatment with methyl iodide in the presence of a base like DBU facilitates N-alkylation .
Cyclization Reactions
The cyclopropylmethyl group participates in intramolecular cyclizations, often via zwitterionic intermediates:
| Reaction Pathway | Conditions/Catalyst | Product |
|---|---|---|
| Zwitterion-mediated | Dy(OTf)₃, heat | Fused tricyclic structures |
| Conia-ene cyclization | Zn(NTf₂)₂ | Indole-fused bicyclic compounds |
Dysprosium triflate catalyzes cyclopropane ring-opening, forming 1,3-zwitterions that undergo alkylation and subsequent cyclization .
Cross-Coupling Reactions
The benzofuran scaffold supports transition-metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Suzuki coupling | PdCl₂(dppf), aryl boronic acids | Biaryl-functionalized derivatives |
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos | C–N bond formation |
For example, Suzuki coupling with 4-iodoanisole yields biaryl products in ~70% yield .
Amide Coupling
The amine group undergoes condensation with carboxylic acids:
| Reagents/Conditions | Outcome |
|---|---|
| TBTU, DIPEA | Carboxamide derivatives (14–88% yield) |
This reaction is critical for generating bioactive analogs for pharmacological screening .
Mechanistic Insights
-
Regioselectivity : Reactions at the cyclopropylmethyl group favor ring-opening due to strain relief .
-
Catalyst Effects : Zinc triflimide enhances cyclization efficiency by stabilizing zwitterionic intermediates .
-
Steric Effects : Bulky substituents on the benzofuran ring hinder electrophilic substitutions.
Scientific Research Applications
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural differences and molecular properties between the target compound and its closest analogs:
Key Observations :
- The cyclopropylmethyl group in the target compound increases molecular weight compared to the dimethyl analog (163.22 vs. 189.25), enhancing lipophilicity while retaining metabolic stability due to cyclopropane’s resistance to oxidation .
- The benzodioxin-containing analog (391.46 g/mol) has significantly higher molecular weight due to its extended aromatic system and polar substituents, which may limit blood-brain barrier penetration compared to the target compound .
Binding and Selectivity Trends
While direct receptor affinity data are unavailable, structural features suggest:
- The target compound’s rigid cyclopropane ring may favor selective binding to serotonin 5-HT₂ receptors, similar to benzofuran-based hallucinogens.
- Diamine analogs (e.g., CAS 1228880-71-4) could exhibit dual activity at monoamine transporters (e.g., serotonin and norepinephrine) due to additional hydrogen-bonding sites .
- Triazine-containing analogs () may target kinase enzymes or DNA repair pathways due to the triazine core’s π-stacking capability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-6-amine, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in multi-step syntheses involving cyclopropylmethyl groups, yields are influenced by reaction conditions (e.g., solvent polarity, temperature). A reported protocol involves coupling 2,3-dihydro-1-benzofuran-6-amine with cyclopropylmethyl halides in the presence of a base (e.g., NaH or K₂CO₃) in DMF or THF at 60–80°C . Yield optimization may require stoichiometric control, catalyst screening (e.g., Pd for cross-coupling), or purification via column chromatography. Lower yields in later steps (e.g., 31% in a trifluoromethylbenzamide derivative synthesis) often arise from steric hindrance or side reactions, necessitating iterative condition adjustments .
Q. How can the structural integrity and purity of this compound be confirmed?
- Methodological Answer : Use a combination of 1H-NMR (e.g., δ 6.28–8.82 ppm for aromatic protons, δ 1.27–3.78 ppm for cyclopropane and methylene groups) and LCMS (e.g., observed mass 517.1 for related derivatives) . Purity is assessed via TLC (Rf comparison) or HPLC (≥97% purity threshold). For stereochemical confirmation (e.g., (3R)-isomer), chiral chromatography or optical rotation analysis is recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields or stereochemical outcomes during synthesis?
- Methodological Answer : Discrepancies in yields (e.g., 56% vs. 95% in oxadiazole formation) may stem from competing pathways or impurities. Mechanistic studies (e.g., DFT calculations) can identify rate-limiting steps. For stereochemical inconsistencies, employ chiral auxiliaries or enantioselective catalysts. For example, the (3R)-enantiomer of 2,3-dihydro-1-benzofuran-3-amine was resolved using L-tartaric acid derivatives .
Q. How does the cyclopropylmethyl group influence the compound’s reactivity and biological activity?
- Methodological Answer : The cyclopropylmethyl moiety enhances metabolic stability and modulates lipophilicity, critical for CNS permeability or pesticidal activity (as seen in related benzamide derivatives ). Reactivity studies (e.g., Hammett analysis) show that electron-withdrawing substituents (e.g., trifluoromethyl) on the benzofuran ring accelerate nucleophilic substitution but may reduce bioavailability .
Q. What advanced techniques characterize the compound’s stability under varying storage conditions?
- Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. For hygroscopic or light-sensitive batches, use inert atmospheres (N₂) or amber glass vials. Note that stability data for similar compounds are often lacking, requiring empirical validation .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes or receptors. For example, benzofuran-amine derivatives show affinity for serotonin receptors due to hydrogen bonding with Asp155 and π-π stacking in binding pockets. Validate predictions with SPR or ITC binding assays .
Key Research Gaps and Recommendations
- Stereochemical Control : Develop enantioselective routes for (3R)-isomer synthesis .
- Biological Profiling : Prioritize in vitro assays (e.g., kinase inhibition) to explore therapeutic potential, avoiding unreliable sources .
- Stability Studies : Publish long-term stability data under ICH guidelines to address current data deficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
